8-(Trifluoromethyl)quinoline-5-carboxylic acid
Overview
Description
8-(Trifluoromethyl)quinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17 g/mol. The purity is usually 95%.
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Biological Activity
8-(Trifluoromethyl)quinoline-5-carboxylic acid is a quinoline derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Structure and Properties
- Chemical Formula : C11H6F3NO
- Molecular Weight : 241.17 g/mol
- CAS Number : 253787-47-2
- Purity : 98% .
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
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Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, including:
- Histone Deacetylases (HDACs) : These enzymes are involved in the regulation of gene expression. Inhibition can lead to reactivation of tumor suppressor genes .
- Lactate Dehydrogenase (LDH) : Targeting LDH is a promising strategy in cancer therapy due to its role in the Warburg effect, where cancer cells prefer glycolysis over oxidative phosphorylation .
- Antimicrobial Activity : Quinoline derivatives have been reported to exhibit antimicrobial properties against various pathogens, including bacteria and fungi . The trifluoromethyl group enhances these activities by increasing the compound's ability to penetrate microbial cell membranes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
In Vitro Studies on Cancer Cells :
A study evaluated the effects of various quinoline derivatives, including this compound, on cancer cell lines such as HeLa and CaCo-2. The results indicated significant cytotoxicity with an IC50 value suggesting potent anti-cancer properties . -
Antimicrobial Efficacy :
In a comparative study of quinoline derivatives against bacterial strains, this compound demonstrated superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin, highlighting its potential as a novel antimicrobial agent . -
Synergistic Effects with Other Drugs :
Research has shown that combining this compound with other anticancer agents could enhance therapeutic efficacy through synergistic mechanisms, particularly in multi-drug resistant cancer strains .
Properties
IUPAC Name |
8-(trifluoromethyl)quinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-3-7(10(16)17)6-2-1-5-15-9(6)8/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCIRWNAHRNIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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